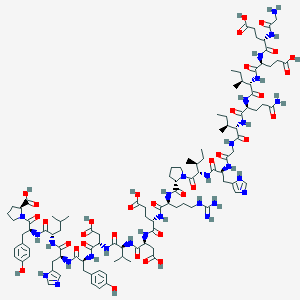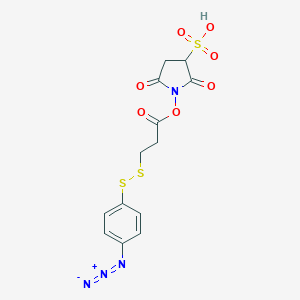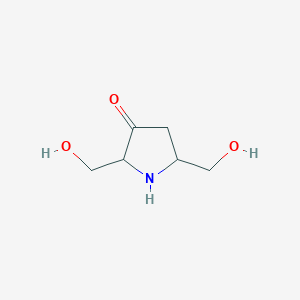
2,3-Dimethyl-2-octene
Overview
Description
2,3-Dimethyl-2-octene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da . It is also known by other names such as 2,3-Dimethyl-2-octen in German, 2,3-Diméthyl-2-octène in French, and 2,3-dimethyloct-2-ene .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-2-octene can be represented as n-C5H11C(CH3)=C(CH3)2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Catalysis and Synthesis
A study revealed the potential of 2,3-dimethyl-5-silaspiro[4.4]nona-2,7-diene as a catalyst in synthesizing complex organic compounds, highlighting its relevance in organic synthesis and catalysis (Park et al., 1990).
Precursors to Hybrid Nanocomposites
Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivatives, related to 2,3-Dimethyl-2-octene, have been identified as potential precursors for hybrid nanocomposites, useful in materials science (Zhang and Laine, 2000).
Selective Dimerization
A nickel complex in solution has been shown to catalyze the selective dimerization of propene to 2,3-dimethylbutene-1, demonstrating the compound's relevance in selective chemical transformations (Eberhardt & Griffin, 1970).
Synthesis of Bicyclo[3.3.0]octenes
Research has shown a novel synthesis method for bicyclo[3.3.0]octenes, which is important for the development of new organic compounds (Padwa et al., 1996).
Polymer Science
Studies have explored the use of related compounds in creating polymers with specific properties, such as poly(3,7-dimethyl-1-octene), which demonstrates the importance of these compounds in polymer chemistry (Longo et al., 1997).
Corrosion Inhibition
Compounds like 2-MPOD and 3-MPOD, which are structurally related to 2,3-Dimethyl-2-octene, have been found effective in inhibiting steel corrosion, suggesting potential applications in material protection (Chafiq et al., 2020).
Chemical Reactions and Catalysis
Various studies have investigated the role of 2,3-Dimethyl-2-octene and similar compounds in diverse chemical reactions and catalysis, such as in hydroalkylation, aromatization, and hydroformylation, highlighting their versatility in chemical processes (Qian et al., 2005; Wei et al., 2021; Liu et al., 1999).
Safety and Hazards
While specific safety and hazard information for 2,3-Dimethyl-2-octene is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2,3-dimethyloct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-6-7-8-10(4)9(2)3/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMOZNIUEPVNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173485 | |
| Record name | 2-Octene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2-octene | |
CAS RN |
19781-18-1 | |
| Record name | 2,3-Dimethyl-2-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octene, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)


![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)







